![molecular formula C16H16ClN3 B2637839 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline CAS No. 890087-03-3](/img/structure/B2637839.png)

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

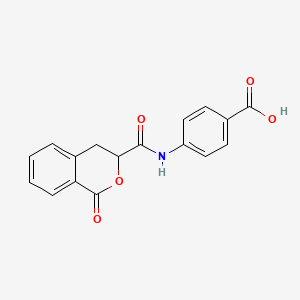

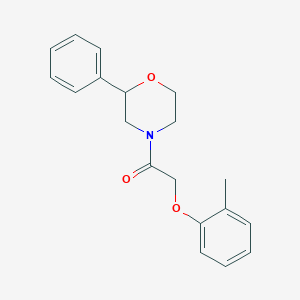

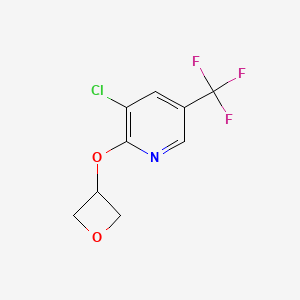

4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is a chemical compound with the CAS Number: 890087-03-3 . It has a molecular weight of 285.78 and its IUPAC name is 4-chloro-2-cyclohexyl-1H-imidazo[4,5-c]quinoline .

Synthesis Analysis

This compound can be synthesized through several methods. One method involves starting with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile, using 6-bromo-4-chloro-3-nitroquinoline as an intermediate. The key steps include a Suzuki reaction and closure of the imidazolinone ring with triphosgene .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClN3/c17-15-14-13 (11-8-4-5-9-12 (11)18-15)19-16 (20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2, (H,19,20) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis and Chemical Properties

Imidazo[4,5-c]quinoline derivatives have been synthesized using a variety of methods, highlighting their chemical versatility and potential for creating novel compounds with specific properties. For example, one study demonstrated an efficient access to novel nitrogen-containing pentacyclic compounds through a combined isocyanide-based multi-component Ullmann-type reaction, showcasing the compound's synthetic utility (Dianat et al., 2015). Another approach involved the synthesis of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors, indicating their potential in drug discovery (Yanjie Liu et al., 2017).

Biological Activity and Applications

The imidazo[4,5-c]quinoline scaffold has been explored for its biological activity, particularly as inhibitors of certain enzymes or pathways relevant to cancer and other diseases. For instance, derivatives of this compound class showed promising kinase profiles as dual PI3K/mTOR tool compounds, suggesting their applicability in targeting cancer pathways (Yanjie Liu et al., 2017). Moreover, research into the antiviral activity of phenylimidazopyridines derived by molecular simplification of phenylimidazo[4,5-g]quinolines has revealed potential therapeutic applications against various viral infections (Loddo et al., 2014).

Novel Synthesis Methods

Researchers have developed innovative synthesis methods to create complex imidazo[4,5-c]quinoline derivatives. A notable example is the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates, illustrating the integration of nanotechnology in chemical synthesis (Mouradzadegun et al., 2015).

Safety and Hazards

特性

IUPAC Name |

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZGHMEQSNDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)

![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)

![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)

![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)

![ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2637770.png)

![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)

![Tert-butyl 3-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B2637777.png)